N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c26-19(23-13-16-7-3-1-4-8-16)15-29-22-24-18-11-12-28-20(18)21(27)25(22)14-17-9-5-2-6-10-17/h1-12H,13-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQBYKQDOJWGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate.
Introduction of Benzyl Groups: The benzyl groups can be introduced through nucleophilic substitution reactions using benzyl halides in the presence of a base.
Formation of Acetamide Moiety: The acetamide moiety can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl halides, amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Benzylated derivatives, amine derivatives, thiol derivatives.
Scientific Research Applications
N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: The compound is utilized in chemical biology to study molecular interactions and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations
Core Modifications: Thieno[3,2-d]pyrimidinone analogs exhibit diverse bioactivities, particularly in enzyme inhibition (e.g., Wnt pathway). Pyrrolo or pyrimidoindole cores alter electronic properties and binding interactions.
Substituent Effects :
- Electron-donating groups (e.g., methoxy) improve solubility but may reduce membrane permeability.
- Bulky substituents (e.g., benzothiazolyl) enhance target specificity but increase molecular weight.
Synthetic Routes: Cyanoacetamide intermediates are common in synthesizing sulfanyl acetamide derivatives . Crystallography data (via SHELX software) highlights hydrogen-bonding patterns critical for stability .
Biological Activity
N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties. The presence of the benzyl group and a sulfanyl linkage contributes to its reactivity and interaction with biological targets.
1. Src Kinase Inhibition
One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of Src kinase. Src kinases are non-receptor tyrosine kinases that play critical roles in various cellular processes, including proliferation and survival.
In studies evaluating Src kinase inhibitory activity, the compound demonstrated significant inhibition with GI50 values indicating potency in engineered cell lines. For example, related compounds in this class showed GI50 values ranging from 1.34 µM to 2.30 µM in NIH3T3/c-Src527F cells .
2. Anticancer Activity
The compound has been assessed for its anticancer properties through various assays. In vitro studies have indicated that N-benzyl derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy. The anticancer activity is believed to be influenced by factors such as lipid solubility and cellular uptake .
Structure-Activity Relationship (SAR)
The biological activity of N-benzyl derivatives can be significantly influenced by modifications to their structure. For instance:
| Substituent | GI50 (µM) | Comments |
|---|---|---|
| Unsubstituted Benzyl | 1.34 | Most potent among derivatives tested |
| 4-Fluoro Substituent | 1.49 | Slight decrease in inhibitory activity |
| 4-Methyl Substituent | 5.36 | Nearly four-fold decrease in potency |
These findings suggest that subtle changes in the chemical structure can lead to variations in biological activity, highlighting the importance of SAR studies in drug development.
Case Studies
- Inhibition Studies : A study conducted on various N-benzyl substituted acetamide derivatives showed that compounds with thiazole replacements exhibited decreased Src kinase inhibitory activity compared to their pyridine counterparts but retained significant anticancer potential .
- Cell Proliferation Assays : In colon cancer cell lines (HT-29), compounds similar to N-benzyl derivatives exhibited higher cell proliferation inhibitory activities after prolonged exposure (72 hours) compared to shorter durations (24 hours), indicating time-dependent effects on cellular behavior .
Q & A
Q. What are the standard synthetic routes for N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a thienopyrimidinone core with a benzyl-protected thiolacetamide derivative. For example:
- Step 1 : Prepare the thieno[3,2-d]pyrimidin-4-one scaffold using cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
- Step 2 : Introduce the sulfanylacetamide moiety by reacting the 2-mercapto group of the thienopyrimidinone with a chloroacetamide derivative (e.g., 2-chloro-N-benzylacetamide) in dry acetone with anhydrous K₂CO₃ as a base. Stir at room temperature for 12 hours, followed by recrystallization from ethanol .
- Yield : Typical yields range from 60–75%, depending on substituent steric effects and reaction optimization.
Q. How is the structure of this compound confirmed experimentally?
Characterization relies on:
- ¹H/¹³C NMR : Peaks for the benzyl protons (δ 4.5–5.0 ppm for -CH₂- groups) and the thienopyrimidinone aromatic system (δ 7.0–8.5 ppm). The sulfanyl (-S-) linkage is confirmed by absence of SH proton signals .
- Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z ~463 for C₂₂H₁₈N₃O₂S₂).
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages within ±0.3% of theoretical values .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Enzyme Inhibition : Testing against kinases (e.g., EGFR, VEGFR) or anti-inflammatory targets (COX-2) using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀.
- Solubility and Stability : HPLC-based methods to assess compound integrity in buffer solutions (pH 1.2–7.4) over 24 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Palladium-catalyzed reductive cyclization (e.g., using Pd/C or Pd(OAc)₂ with formic acid as a CO surrogate) enhances regioselectivity in thienopyrimidinone formation .
- Solvent Effects : Replacing ethanol with DMF or THF improves solubility of intermediates, reducing side-product formation.
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30–60 minutes, increasing yield by 10–15% .
Q. What strategies address discrepancies in reported bioactivity data?
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Contaminants (e.g., unreacted starting materials) can falsely modulate activity .
- Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability. Cross-validate with orthogonal methods (e.g., SPR for binding affinity) .
Q. How does the sulfanylacetamide moiety influence pharmacokinetic properties?
- Lipophilicity : LogP values (~2.8) calculated via shake-flask method indicate moderate membrane permeability.
- Metabolic Stability : Incubation with human liver microsomes (HLMs) shows a t₁/₂ of 45–60 minutes, suggesting susceptibility to CYP3A4-mediated oxidation. Structural modifications (e.g., fluorination of the benzyl group) can extend t₁/₂ by 20–30% .
Key Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
